1-ACETYL-3-ETHYLPYRROLIDINE-2-CARBOXYLIC ACID
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Overview
Description
1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol. This compound features a pyrrolidine ring substituted with an acetyl group at the first position, an ethyl group at the third position, and a carboxylic acid group at the second position .
Preparation Methods
The synthesis of 1-acetyl-3-ethylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylpyrrolidine with acetic anhydride in the presence of a catalyst to introduce the acetyl group at the first position. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The resulting product is then subjected to hydrolysis to obtain the carboxylic acid derivative .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or ethyl groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-acetyl-3-ethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s acetyl and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Proline derivatives: These compounds also contain a pyrrolidine ring and exhibit similar chemical reactivity and biological activity.
Pyrrolidine-2-carboxylic acid: This compound lacks the acetyl and ethyl groups, making it less versatile in terms of chemical modifications and applications.
N-acetylproline: Similar to this compound, but with different substituents, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1378268-53-1 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
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